(1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine
Description
(1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine is a chiral amine featuring a trifluoroethylamine backbone substituted with a 4-chloro-3-methylphenyl group.
Properties
Molecular Formula |
C9H9ClF3N |
|---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m0/s1 |
InChI Key |
KYUYUWMJUPLGNK-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C(F)(F)F)N)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Epoxide Ring Opening
One of the most effective methods to prepare optically active trifluoroethylamines involves the ring opening of chiral trifluoropropene oxides. Uneyama et al. (1997) demonstrated the synthesis of trifluoromethylaziridines from optically pure (S)-3,3,3-trifluoropropene oxide, which upon ring opening with amines yields fluorinated amines with good enantiomeric excess (e.e.).
-
- Start with optically pure (S)-3,3,3-trifluoropropene oxide.
- Perform nucleophilic ring opening with benzylamine or other amines.
- Achieve yields around 85% with initial e.e. of 75%.
- Purify by recrystallization to enhance e.e. up to 99.5%.
- Subsequent ring closure and functional group transformations yield the desired trifluoroethylamine derivative.
-
- High stereochemical control.
- Good yields and purity.
- Versatility for various substituted aromatic amines.
Multi-Step Synthesis via Chloroacetylation and Amide Formation
A patented improved process describes the preparation of trifluoroethylamine derivatives through chloroacetylation of 2,2,2-trifluoroethylamine hydrochloride followed by amide formation and subsequent transformations.
| Step | Reaction | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Reaction of 2,2,2-trifluoroethylamine hydrochloride with chloroacetyl chloride in presence of potassium carbonate and dichloromethane | 0–10°C addition, then 20–30°C for 2–3 hours | Compound IV obtained in 87.2% yield, HPLC purity 99.88% |
| 2 | Reaction of compound IV with a suitable amine (compound V) in presence of base to form intermediate VI | Suitable solvent, base, controlled conditions to avoid dimer impurities | High purity intermediate |
| 3 | Conversion of intermediate VI with base in organic solvent to yield target compound (I) | Optimized solvent and base conditions | High yield and purity |
| 4 | Optional conversion to acid addition salts for stability and handling | Acid addition in suitable solvent | High purity salts |
- Key Notes:
- The process avoids formation of dimer impurities by careful control of reaction conditions.
- The use of base and solvent mixtures is critical for reaction efficiency.
- The final product can be isolated as free amine or as acid addition salts.
Direct Ring Opening of (S)-3,3,3-Trifluoropropene Oxide with Ammonia
Another approach involves ring opening of (S)-3,3,3-trifluoropropene oxide with aqueous ammonia, followed by tosylation and intramolecular substitution to form aziridine intermediates, which can be further transformed into trifluoroethylamines.
- Process Highlights:
- Ring opening with NH3 yields primary amine intermediates.
- N- and O-tosylation steps prepare the molecule for intramolecular SN2 substitution.
- Yields are moderate (~31%) but provide access to aziridine intermediates useful for further functionalization.
Considerations for Substituted Aromatic Rings
The presence of substituents such as 4-chloro and 3-methyl groups on the phenyl ring requires careful selection of starting materials and reaction conditions to maintain regio- and stereochemical integrity.
- Starting materials often include substituted benzaldehydes or benzylamines that are converted into trifluoroethylamine derivatives via reductive amination or nucleophilic substitution.
- Protecting groups and selective functional group transformations are employed to avoid side reactions on the aromatic ring.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The asymmetric synthesis route provides superior enantiomeric purity but may be limited by the availability and cost of chiral epoxide precursors.
- The chloroacetylation method is industrially attractive due to its scalability and high chemical purity, with yields exceeding 85% in key steps.
- Avoidance of dimer impurities is critical in the amide formation step, achieved by optimized base and solvent selection.
- Recrystallization remains a key purification step to enhance enantiomeric excess in asymmetric syntheses.
- The choice of acid for salt formation affects the stability and solubility of the final product, important for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Potential
Research has indicated that compounds similar to (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine could exhibit antidepressant properties. A study investigated the structure-activity relationship of trifluoroethylamines and found that modifications in the aromatic ring significantly influenced their efficacy as serotonin reuptake inhibitors. This suggests that (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine may have potential as a lead compound in developing new antidepressants.
Case Study: Trifluoromethyl Compounds in Drug Development
A comprehensive review highlighted the role of trifluoromethyl groups in enhancing the metabolic stability and bioavailability of pharmaceutical compounds. The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic profiles in various drug candidates. This underlines the relevance of (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine in medicinal chemistry .
Agrochemicals
Pesticide Development
The unique properties of (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine make it a candidate for developing new agrochemicals. Its structural characteristics may enhance the effectiveness of pesticides by improving their ability to penetrate plant tissues or resist degradation in environmental conditions.
Data Table: Comparison of Trifluorinated Pesticides
| Compound Name | Active Ingredient | Application Type | Efficacy (%) | Environmental Stability |
|---|---|---|---|---|
| Compound A | Trifluoromethyl X | Insecticide | 85 | High |
| Compound B | Trifluoromethyl Y | Herbicide | 90 | Moderate |
| (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine | TBD | TBD | TBD | TBD |
This table illustrates the potential efficacy and stability of various trifluorinated compounds in agricultural applications .
Materials Science
Polymer Synthesis
(1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine can serve as a building block for synthesizing fluorinated polymers. These polymers are known for their thermal stability and resistance to chemical degradation. The incorporation of such compounds into polymer matrices can enhance material performance in demanding environments.
Case Study: Fluorinated Polymers in Electronics
A study demonstrated that polymers containing trifluoromethyl groups exhibited superior dielectric properties compared to their non-fluorinated counterparts. This characteristic is crucial for applications in electronic devices where insulation and thermal stability are paramount .
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: (1S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine
The closest analog identified in the evidence is (1S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine (CAS: 766498-73-1), which lacks the 3-methyl substituent on the phenyl ring (Figure 1).
Figure 1: Structural comparison of (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine (A) and (1S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine (B).
Impact of Structural Differences
- Molecular Weight : The methyl group increases the molecular weight by ~15 g/mol (estimated).
- Stereochemical Consistency : Both compounds share the (1S) configuration, minimizing enantiomer-related variability in interactions.
Table 1: Hypothetical Comparison of Key Properties
| Property | (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine | (1S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine |
|---|---|---|
| Molecular Formula | C₉H₈ClF₃N | C₈H₆ClF₃N |
| Molecular Weight (g/mol) | ~237.6 | ~222.5 |
| logP (Estimated) | ~2.8 | ~2.3 |
| Key Substituents | 4-Cl, 3-Me, 2,2,2-CF₃ | 4-Cl, 2,2,2-CF₃ |
Lumping Strategy and Reactivity Implications
The lumping strategy () groups compounds with similar structures for modeling chemical processes. The 3-methyl group in the target compound may exclude it from being lumped with the 4-chlorophenyl analog due to divergent reactivity or degradation pathways. For example:
- Oxidative Metabolism : The methyl group could introduce additional metabolic sites (e.g., hydroxylation), altering pharmacokinetics.
- Environmental Degradation : Increased steric bulk may slow hydrolysis or photolysis rates compared to the simpler analog.
Research Findings and Limitations
- Theoretical Predictions : Based on structural chemistry principles, the 3-methyl group likely enhances lipophilicity and steric effects, influencing bioavailability and target binding.
- Synthetic Accessibility : The methyl substituent may complicate synthesis, requiring regioselective functionalization compared to the 4-chlorophenyl analog.
Biological Activity
(1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine, with the molecular formula C₉H₉ClF₃N and a molar mass of 223.62 g/mol, is a chiral amine compound notable for its unique structural features, including a trifluoromethyl group and a chloro-substituted phenyl ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and toxicology.
The compound's physicochemical properties play a crucial role in its biological activity. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClF₃N |
| Molar Mass | 223.62 g/mol |
| CAS Number | 1213035-97-2 |
| Synonyms | (S)-1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanamine |
The biological activity of (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
- Receptor Binding : Its structure allows for potential binding to neurotransmitter receptors, which could influence neurological processes.
Biological Studies and Findings
Research has explored the biological implications of this compound through various studies:
- Toxicological Assessments : A study indicated that compounds with similar structures exhibit varying degrees of acute oral toxicity. The structure-activity relationship (SAR) suggests that the presence of halogens significantly impacts toxicity profiles .
- QSAR Models : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of N-nitroso compounds similar to (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine. These models utilize molecular descriptors to correlate structural features with biological effects .
- Case Study : In a comparative study on the metabolic pathways of related compounds, it was found that the chloroethyl group in similar amines is often the primary site for metabolic activation, leading to the formation of reactive metabolites that exhibit mutagenic properties . This suggests that (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine may undergo similar metabolic transformations.
Applications in Research
The unique properties of (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine make it a valuable compound in various research fields:
- Medicinal Chemistry : Investigated for potential therapeutic effects in drug development.
- Chemical Synthesis : Used as a building block for synthesizing more complex molecules.
Comparative Analysis
To better understand the biological activity of (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine | C₉H₉ClF₃N | Enantiomer with potentially different activity |
| 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethylamine | C₉H₉ClF₃N | Different chloromethyl positioning |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to achieve stereochemical control in the preparation of (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine?
- Methodological Answer : The synthesis typically involves enantioselective reductive amination of a ketone precursor. For example, a chiral catalyst (e.g., Ru-BINAP complexes) can be used to reduce an imine intermediate derived from 4-chloro-3-methylacetophenone and trifluoroethylamine. Alternatively, resolution techniques (e.g., chiral HPLC or enzymatic resolution) may separate enantiomers post-synthesis. The trifluoroethyl group is introduced via nucleophilic substitution or by using trifluoromethyl-containing building blocks. Evidence from analogous chlorophenyl-ethylamine syntheses suggests nitrile reduction or nitro compound hydrogenation as viable routes .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR are essential for confirming the aromatic, amine, and trifluoromethyl groups. NMR is particularly sensitive to electronic environment changes.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal XRD resolves stereochemical ambiguities and confirms the (1S) configuration, as demonstrated in structurally related compounds .
- Chiral HPLC : Quantifies enantiomeric excess (ee) using chiral stationary phases (e.g., amylose or cellulose derivatives).
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and steric effects of the trifluoroethyl group on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and steric hindrance. For instance, the electron-withdrawing trifluoroethyl group may reduce nucleophilicity at the amine center. Molecular docking studies can further explore interactions with biological targets or chiral catalysts. Validation via experimental data (e.g., XRD bond lengths/angles) ensures model accuracy .
Q. What experimental approaches resolve discrepancies in enantiomeric excess reported across synthetic methods?
- Methodological Answer :
- Chiral Derivatization : Use of Mosher’s acid to convert enantiomers into diastereomers for NMR analysis.
- Vibrational Circular Dichroism (VCD) : Provides direct evidence of absolute configuration.
- Cross-Validation with XRD : Single-crystal structures (e.g., as in ) offer unambiguous stereochemical assignments, serving as a reference for ee measurements.
- Kinetic Analysis : Compare rate constants for enantiomer formation in catalytic vs. stoichiometric methods to identify mechanistic outliers.
Q. How does the trifluoroethyl group influence physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer :
- Lipophilicity : Measure log values via shake-flask or HPLC methods; the trifluoroethyl group increases hydrophobicity relative to ethyl analogs.
- Solubility : Use dynamic light scattering (DLS) or nephelometry to assess aqueous solubility. Fluorination often reduces solubility due to decreased polarity.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition profiles. Fluorinated compounds generally exhibit higher thermal stability .
Q. What role does this compound play in synthesizing advanced intermediates (e.g., phosphonate esters)?
- Methodological Answer : The amine serves as a precursor for phosphonate esters via reactions with methylphosphonic acid derivatives. For example, coupling with methylphosphonyl chloride under basic conditions yields 1-(4-chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate, a structure validated in . Mechanistic studies (e.g., NMR monitoring) track reaction progress and byproduct formation.
Data Contradiction Analysis
Q. How are conflicting crystallographic data addressed when assigning the (1S) configuration?
- Methodological Answer :
- Multi-Technique Validation : Combine XRD with VCD or electronic circular dichroism (ECD) to confirm absolute configuration.
- Refinement Protocols : Use high-resolution XRD data (e.g., < 0.8 Å resolution) and software like SHELXL for precise anisotropic displacement parameter modeling. Discrepancies in torsion angles may arise from crystal packing effects, requiring comparison with DFT-optimized gas-phase structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
